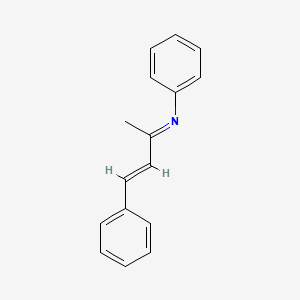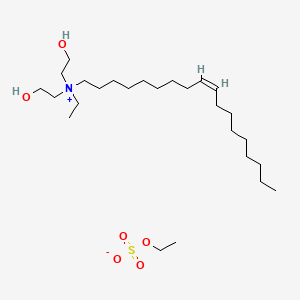
Ethylbis(2-hydroxyethyl)oleylammonium ethyl sulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethylbis(2-hydroxyethyl)oleylammonium ethyl sulphate: is a quaternary ammonium compound with the molecular formula C26H55NO6S and a molecular weight of 509.783 g/mol . This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethylbis(2-hydroxyethyl)oleylammonium ethyl sulphate typically involves the reaction of oleylamine with ethylene oxide to form ethylbis(2-hydroxyethyl)oleylamine. This intermediate is then reacted with ethyl sulphate to produce the final compound. The reaction conditions usually include controlled temperature and pressure to ensure the desired product yield .
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors with precise control over reaction parameters. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to optimize the production efficiency and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions: Ethylbis(2-hydroxyethyl)oleylammonium ethyl sulphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The compound can undergo substitution reactions where the ethyl or hydroxyethyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or
Propiedades
Número CAS |
69268-83-3 |
|---|---|
Fórmula molecular |
C26H55NO6S |
Peso molecular |
509.8 g/mol |
Nombre IUPAC |
ethyl-bis(2-hydroxyethyl)-[(Z)-octadec-9-enyl]azanium;ethyl sulfate |
InChI |
InChI=1S/C24H50NO2.C2H6O4S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(4-2,21-23-26)22-24-27;1-2-6-7(3,4)5/h11-12,26-27H,3-10,13-24H2,1-2H3;2H2,1H3,(H,3,4,5)/q+1;/p-1/b12-11-; |
Clave InChI |
QROMHTHYZARCNY-AFEZEDKISA-M |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCC[N+](CC)(CCO)CCO.CCOS(=O)(=O)[O-] |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC[N+](CC)(CCO)CCO.CCOS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


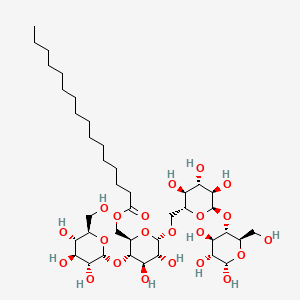
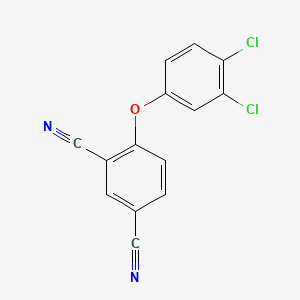
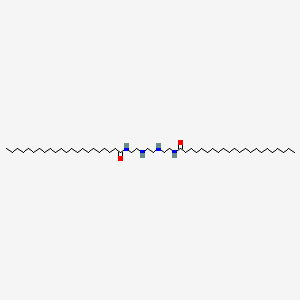
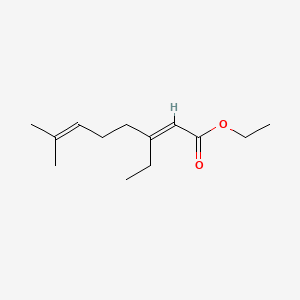
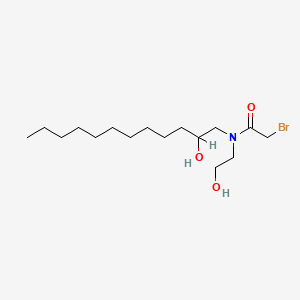
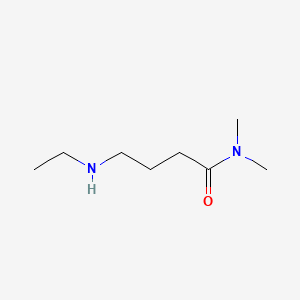

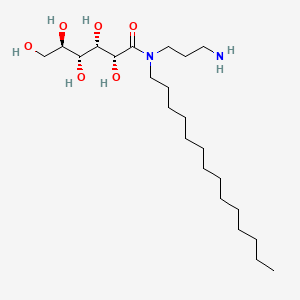
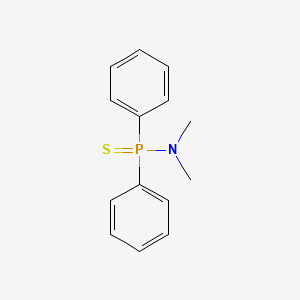
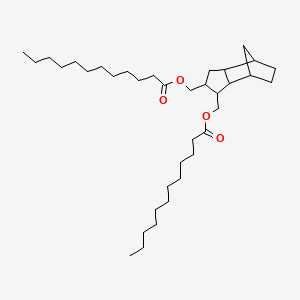
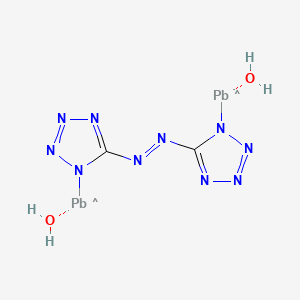
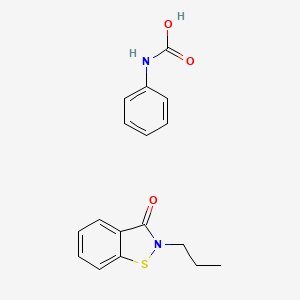
![5,17-dioxaheptacyclo[13.9.0.03,13.04,6.07,12.016,18.019,24]tetracosa-1(15),2,4(6),7,9,11,13,18,20,22-decaene](/img/structure/B12667506.png)
